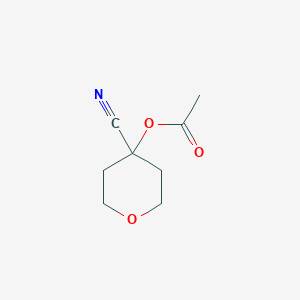
4-Cyanooxan-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanooxan-4-yl acetate is a chemical compound with a unique structure that includes both a cyano group and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanooxan-4-yl acetate typically involves the reaction of oxan-4-yl acetate with a cyanating agent. One common method is the reaction of oxan-4-yl acetate with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
4-Cyanooxan-4-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxan-4-yl carboxylic acid.
Reduction: Formation of oxan-4-yl amine.
Substitution: Formation of various substituted oxan-4-yl derivatives.
科学研究应用
4-Cyanooxan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Cyanooxan-4-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways.
相似化合物的比较
Similar Compounds
4-Cyanooxan-4-yl methyl ether: Similar structure but with a methyl ether group instead of an acetate group.
4-Cyanooxan-4-yl chloride: Similar structure but with a chloride group instead of an acetate group.
4-Cyanooxan-4-yl bromide: Similar structure but with a bromide group instead of an acetate group.
Uniqueness
4-Cyanooxan-4-yl acetate is unique due to the presence of both a cyano group and an acetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.
属性
CAS 编号 |
105772-12-1 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
(4-cyanooxan-4-yl) acetate |
InChI |
InChI=1S/C8H11NO3/c1-7(10)12-8(6-9)2-4-11-5-3-8/h2-5H2,1H3 |
InChI 键 |
VIAUFOTVHMJQCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCOCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



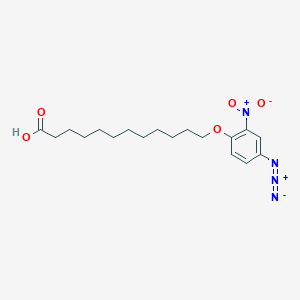
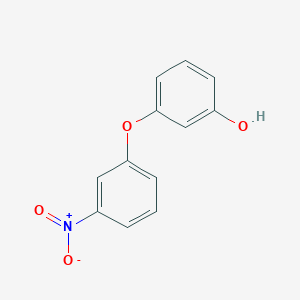
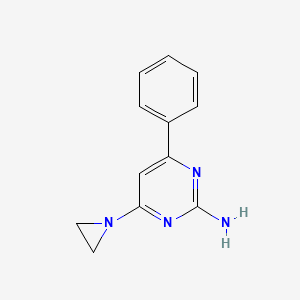
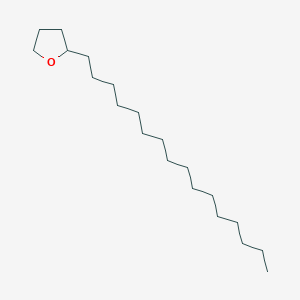
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
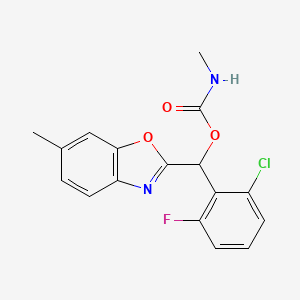
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)
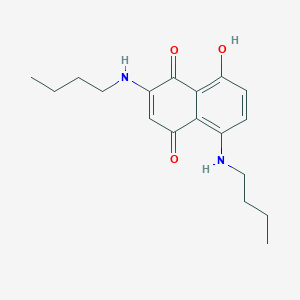
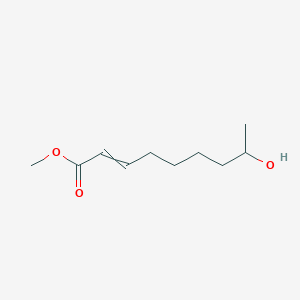
![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
